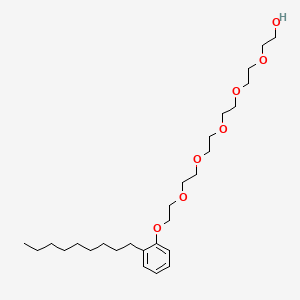
6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid
Übersicht
Beschreibung
6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid, also known as TFP, is a chemical compound that has gained attention in scientific research due to its unique properties. TFP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. The endocannabinoid system is responsible for regulating various physiological processes, such as pain sensation, appetite, and mood. TFP has shown promise in the treatment of various diseases, including pain, inflammation, and anxiety.
Wissenschaftliche Forschungsanwendungen
Pseudocryptand Hosts for Paraquats and Diquats
Research by Jones et al. (2018) explores the H-bonding interaction of acidic moieties with anions leading to enhanced formation of inclusion complexes with N,N'-dialkyl-4,4'-bipyridinium salts, demonstrating potential applications in molecular recognition and sensor technologies (Jones et al., 2018).
Crystal Engineering with Picolinic Acid Derivatives
Gu et al. (2017) applied 5-(3,4-Dicarboxylphenyl)picolinic acid in hydrothermal assembly, yielding new coordination compounds with potential applications in photocatalysis and materials science (Gu et al., 2017).
Thermally Reactive Monomers Based on Picolinic Acid
Wang et al. (2006) discussed the synthesis and applications of phenylethynyl-terminated monomers derived from picolinic acid, highlighting their significance in developing advanced materials with superior thermal stability (Wang et al., 2006).
Electroluminescence and Photophysics
Several studies have investigated the use of picolinic acid derivatives in the development of phosphorescent materials for organic light-emitting diodes (OLEDs), showcasing advancements in lighting and display technologies. For instance, Hsu et al. (2014) and Zhang et al. (2016) explored small molecule hosts and iridium complexes with picolinic acid ligands for blue phosphorescent OLEDs, achieving high external quantum efficiency and stable electroluminescence (Hsu et al., 2014), (Zhang et al., 2016).
Synthesis and Coordination Chemistry
Comba et al. (2016) delved into the synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands, revealing their potential in developing metal complexes with specific geometric and electronic properties, relevant to catalysis and molecular electronics (Comba et al., 2016).
Eigenschaften
IUPAC Name |
6-[3,5-bis(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6NO2/c15-13(16,17)8-4-7(5-9(6-8)14(18,19)20)10-2-1-3-11(21-10)12(22)23/h1-6H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSFCKHPCIOJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647067 | |
| Record name | 6-[3,5-Bis(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid | |
CAS RN |
887982-70-9 | |
| Record name | 6-[3,5-Bis(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



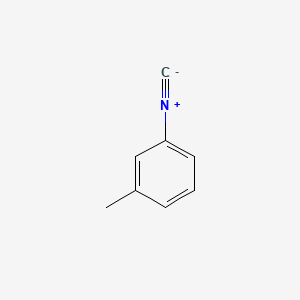
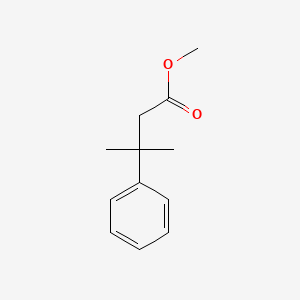
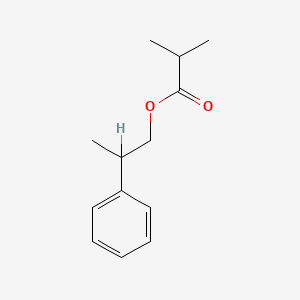


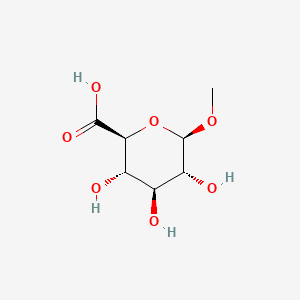
![Disodium 3-hydroxy-4-[[2-methyl-4-[(o-tolyl)azo]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B1614282.png)






